

# Differentiating the effects of THC versus CBD in clinical trials.

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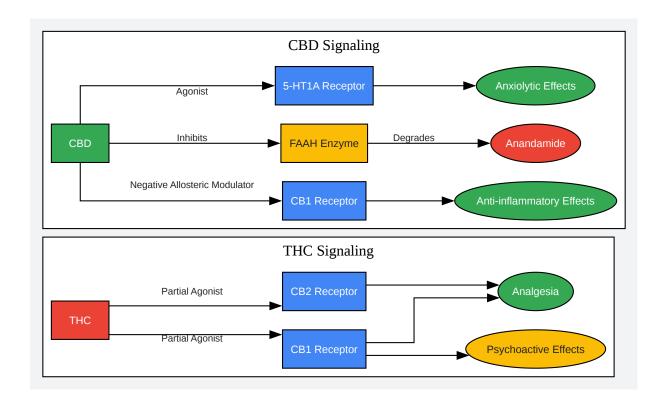
# Differentiating THC vs. CBD: A Comparative Guide for Researchers

This guide provides an objective comparison of the clinical effects of Tetrahydrocannabinol (THC) and Cannabidiol (CBD), supported by experimental data from human clinical trials. It is designed for researchers, scientists, and drug development professionals to facilitate an understanding of the distinct pharmacological profiles of these two primary cannabinoids.

## **Signaling Pathways of THC and CBD**

The distinct effects of THC and CBD can be attributed to their different interactions with the body's endocannabinoid system and other neural pathways. THC primarily acts as a partial agonist of the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, leading to its psychoactive and therapeutic effects. In contrast, CBD has a more complex pharmacological profile, acting as a negative allosteric modulator of CB1 receptors and interacting with various other receptor systems.[1]





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**Caption:** Simplified signaling pathways of THC and CBD.

# **Comparative Clinical Data**

The following tables summarize quantitative data from clinical trials comparing the effects of THC and CBD across different therapeutic areas.

### **Table 1: Effects on Pain Management**



Clinical Trial <i>l</i> Study	Condition	Treatment Groups	Key Quantitative Outcomes	Adverse Events
Johnson et al. (2010)	Refractory cancer pain	THC:CBD (Nabiximols), THC, Placebo	30% or more pain reduction: 38% in THC:CBD group vs. 21% in THC group.[2][3]	No significant difference in adverse events between THC:CBD and THC groups.[2]
Notcutt et al. (2004)	Brachial nerve injury	THC:CBD, THC, Placebo	Pain reduction on a 10-point scale: ~1.3 points for THC:CBD and THC groups vs. 0.6 points for placebo.[2]	Not significantly different between THC:CBD and THC groups.[2]
University of New Mexico (2019)	Chronic Pain (self-reported)	Various cannabis products	THC potency was associated with greater pain relief; CBD showed little effect.[4]	Higher THC levels were associated with both positive and negative side effects.[4]

**Table 2: Effects on Anxiety** 



Clinical Trial / Study	Condition	Treatment Groups	Key Quantitative Outcomes	Adverse Events
Bergamaschi et al. (2011)	Social Anxiety Disorder	CBD (400 mg), Placebo	CBD significantly reduced subjective anxiety and cognitive impairment during a simulated public speaking test.	Not detailed.
University of Colorado Boulder (2024)	Anxiety Symptoms	THC-dominant, CBD-dominant, THC+CBD	CBD-dominant products were associated with greater reductions in tension and paranoia immediately after use compared to THC-dominant products.[5]	THC-dominant products were associated with a higher likelihood of paranoia.[5]
Maastricht University (2022)	Healthy Volunteers	THC (13.75mg), CBD (13.75mg), THC+CBD, Placebo (vaporized)	THC+CBD induced less self-rated anxiety compared to THC-only. The combination delayed the onset, reduced the magnitude, and shortened the duration of anxiety	Not detailed.



compared to THC alone.[6]

# **Table 3: Effects on Epilepsy**



Clinical Trial / Study	Condition	Treatment Groups	Key Quantitative Outcomes	Adverse Events
Devinsky et al. (2017)	Dravet Syndrome	CBD (20 mg/kg/day), Placebo	Median reduction in convulsive seizure frequency was 39% with CBD vs. 13% with placebo.	Somnolence, decreased appetite, diarrhea.[3]
Thiele et al. (2018)	Lennox-Gastaut Syndrome	CBD (20 mg/kg/day), Placebo	Median reduction in drop seizure frequency was 41.9% with CBD vs. 17.2% with placebo.	Somnolence, decreased appetite, diarrhea.
Pamplona et al. (2018) (Meta- analysis)	Treatment- Resistant Epilepsy	CBD-rich extracts, Purified CBD	71% of patients treated with CBD-rich extracts reported improvement in seizure frequency compared to 46% with purified CBD.[7]	Reports of mild and severe adverse effects were more frequent with purified CBD than with CBD- rich extracts.[7]
Texas Compassionate Use Program Retrospective Study	Drug-Resistant Epilepsy	CBD/THC preparations	21% of patients reported >90% seizure reduction, and 13% reported 50- 90% reduction. [8]	Somnolence, mood/behavior changes, increased seizure frequency.[8]



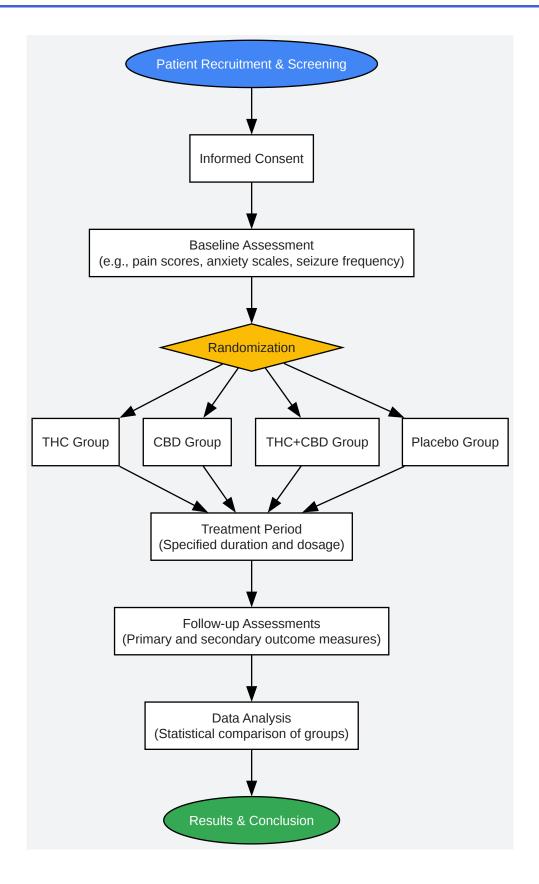
## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of clinical findings. Below are outlines of typical experimental protocols used in clinical trials differentiating THC and CBD.

### **General Clinical Trial Workflow**

The following diagram illustrates a generalized workflow for a randomized, double-blind, placebo-controlled clinical trial comparing THC and CBD.





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